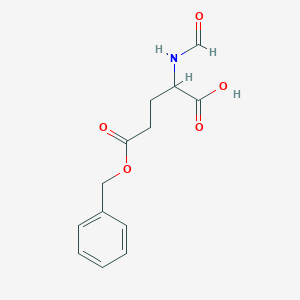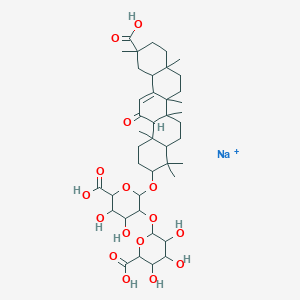
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, also known as BZTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BZTP has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been shown to have anti-inflammatory and anticancer properties. In agriculture, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been studied for its ability to inhibit the growth of certain plant pathogens. In environmental science, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been studied for its potential use as a biodegradable herbicide.
作用機序
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide acts as a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis. By inhibiting CA IX, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been shown to have anticancer effects. N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has also been shown to inhibit the growth of certain plant pathogens by interfering with their metabolic processes.
生化学的および生理学的効果
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been shown to have both biochemical and physiological effects. Biochemically, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide inhibits the activity of CA IX, which leads to a decrease in the pH of the extracellular space surrounding cancer cells. This decrease in pH inhibits the growth and survival of cancer cells. Physiologically, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
実験室実験の利点と制限
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of CA IX, which makes it a valuable tool for studying the role of CA IX in cancer and other diseases. However, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has limitations as well. It is a relatively new compound, and its effects on different cell types and in vivo models are not well understood. Additionally, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide. One direction is to study its effects on different types of cancer cells and in vivo models. Another direction is to investigate its potential applications in agriculture and environmental science. Additionally, researchers could explore the use of N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide in combination with other anticancer drugs to enhance its efficacy. Finally, researchers could investigate the use of N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide as a tool for studying the role of CA IX in other diseases, such as cardiovascular disease and osteoporosis.
Conclusion:
In conclusion, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide could lead to new insights into its potential applications in medicine, agriculture, and environmental science.
合成法
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide can be synthesized using a two-step process. The first step involves the reaction between 2-aminobenzothiazole and 2-chloroacetyl chloride to form N-(2-chloroacetyl)-1,3-benzothiazol-2-amine. The second step involves the reaction between N-(2-chloroacetyl)-1,3-benzothiazol-2-amine and 3-(2-oxo-1,3-benzothiazol-3-yl)propanoic acid to form N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide.
特性
製品名 |
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
|---|---|
分子式 |
C17H13N3O2S2 |
分子量 |
355.4 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C17H13N3O2S2/c21-15(19-16-18-11-5-1-3-7-13(11)23-16)9-10-20-12-6-2-4-8-14(12)24-17(20)22/h1-8H,9-10H2,(H,18,19,21) |
InChIキー |
ZZERUTDBDUESBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4SC3=O |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4SC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-imino-1-methyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-4-imidazolidinone](/img/structure/B227894.png)
![3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester](/img/structure/B227896.png)
![N-[4-({[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B227905.png)

![4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B227915.png)
![1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B227917.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)
![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)
![ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227925.png)

![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)

![3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)
![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)